molecular formula C11H11NO3 B568140 Methyl 3-hydroxyiminoindan-1-carboxylate CAS No. 111634-92-5

Methyl 3-hydroxyiminoindan-1-carboxylate

Cat. No.: B568140
CAS No.: 111634-92-5
M. Wt: 205.213
InChI Key: OMGZOHFJDXEXSS-BENRWUELSA-N
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Description

Methyl 3-hydroxyiminoindan-1-carboxylate is a heterocyclic compound featuring an indan backbone substituted with a hydroxyimino group and a methyl ester moiety. The hydroxyimino group (C=N-OH) and ester functionality suggest reactivity patterns akin to other indan and indole derivatives, such as participation in hydrogen bonding, coordination chemistry, or bioactivity .

Properties

IUPAC Name

methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C/C(=N/O)/C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyiminoindan-1-carboxylate typically involves the Fischer indole synthesis method. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield various indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyiminoindan-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield halogenated compounds .

Mechanism of Action

The mechanism of action of methyl 3-hydroxyiminoindan-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Methyl 3-hydroxyiminoindan-1-carboxylate: Indan core (fused benzene and cyclopentane rings) with a hydroxyimino group at position 3 and a methyl ester at position 1.
  • Methyl 1-methyl-β-carboline-3-carboxylate (): β-carboline skeleton (indole fused to pyridine) with a methyl ester at position 3 and a methyl group at position 1. The aromatic system differs significantly, impacting electronic properties and biological interactions .
  • Indole-imidazole derivatives (): Substituted indoles with imidazole rings at position 3. The presence of halogens (e.g., fluoro, chloro) enhances electrophilicity compared to the hydroxyimino group .
  • Methyl 1-methyl-1H-indole-3-carboxylate (): Indole ring with a methyl ester at position 3 and a methyl group at position 1.

Functional Group Analysis

Compound Core Structure Key Substituents Functional Features
This compound Indan 3-hydroxyimino, 1-methyl ester Hydrogen bonding, potential chelation
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline 3-methyl ester, 1-methyl Aromatic stacking, fluorescence
3-Substituted indole-imidazole derivatives Indole 3-imidazole, halogen substituents Electrophilic reactivity, bioactivity
Methyl 3-hydroxyadamantane-1-carboxylate Adamantane 3-hydroxy, 1-methyl ester High rigidity, thermal stability

Physical and Chemical Properties

Spectroscopic Data

  • 1H-NMR: Methyl esters typically show singlets near δ 3.8–4.0 ppm (e.g., δ 4.03 in ). Hydroxyimino protons may appear as broad signals (δ 11–12 ppm) .
  • HRESIMS : Used in to confirm molecular weights of halogenated indoles, a method applicable to the target compound .

Biological Activity

Methyl 3-hydroxyiminoindan-1-carboxylate (MHIC) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of MHIC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : Methyl 3-hydroxyimino-2,3-dihydro-1H-indene-1-carboxylate

MHIC exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : MHIC has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to oxidative stress.
  • Antioxidant Properties : The presence of the hydroxyimino group contributes to its antioxidant activity, scavenging free radicals and reducing oxidative damage in cells.
  • Modulation of Signaling Pathways : MHIC influences various signaling pathways, including those related to inflammation and cell survival.

Pharmacological Effects

The pharmacological effects of MHIC have been investigated in various studies, highlighting its potential therapeutic applications:

1. Anticancer Activity

Research has demonstrated that MHIC exhibits cytotoxic effects against several cancer cell lines. In vitro studies indicate that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest
A54935Induction of oxidative stress

2. Neuroprotective Effects

MHIC has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In animal models, it was observed to improve cognitive function and reduce markers of neuroinflammation.

3. Anti-inflammatory Activity

Studies indicate that MHIC can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of MHIC in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group, with minimal side effects observed in treated animals.

Case Study 2: Neuroprotection in Stroke Models

In a controlled experiment involving rats subjected to ischemic stroke, administration of MHIC resulted in a marked reduction in infarct size and improved neurological scores, indicating its potential for stroke therapy.

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